1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-19-8-11-21(12-9-19)33(29,30)24-16-27(15-17-4-6-18(26)7-5-17)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARKCYQOPEOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Functionalization: Introduction of the chlorophenyl, ethoxybenzenesulfonyl, and methoxy groups can be carried out through various substitution reactions, often using reagents like chlorobenzene, ethoxybenzenesulfonyl chloride, and methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline core using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of the aromatic rings using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
- Target Compound : 4-ethoxybenzenesulfonyl group at position 3.
- Analog 1: 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one () Sulfonyl Group: 4-isopropylbenzenesulfonyl. Structural Impact: The bulkier isopropyl group may reduce solubility compared to the ethoxy substituent in the target compound. No direct solubility data are provided, but steric effects could influence binding interactions in biological systems .
Alkoxy Group Modifications
- Target Compound : 6-methoxy group.
- Analog 3: 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one () Alkoxy Group: 6-ethoxy instead of 6-methoxy. Structural Impact: Ethoxy’s larger size may enhance lipophilicity but reduce metabolic stability compared to methoxy. The fluorobenzoyl group at position 3 introduces electronegativity, differing from the sulfonyl group in the target compound .
- Analog 4: 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one () Alkoxy Group: 3-methoxy and 2-(4-methoxyphenyl). Structural Impact: Multiple methoxy groups may improve solubility but alter steric and electronic profiles compared to the single 6-methoxy group in the target compound .
Data Table: Key Structural and Physical Properties of Analogous Compounds
Research Findings and Implications
Sulfonyl Group Effects : Ethoxy and isopropyl substituents on the sulfonyl moiety (e.g., target compound vs. Analog 1) influence electronic and steric properties. Ethoxy’s electron-donating nature may enhance resonance stabilization, whereas isopropyl could hinder interactions in enzyme-binding pockets .
Alkoxy Positioning : The 6-methoxy group in the target compound contrasts with 6,7-dimethoxy in Analog 4 (). Dimethoxy substitutions often increase solubility but may reduce membrane permeability due to higher polarity .
Synthetic Flexibility: Pd-catalyzed methods () allow modular synthesis of quinolinones, enabling rapid exploration of substituent effects on bioactivity .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, drawing from various studies and research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a quinoline core substituted with chlorophenyl and ethoxybenzenesulfonyl groups. The molecular formula is , and its molecular weight is approximately 421.89 g/mol.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that related compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for these activities ranged from 2.14 µM to 0.63 µM for the most effective derivatives .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It was found to inhibit the proliferation of cancer cell lines, showing promise as a therapeutic agent in cancer chemotherapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This property suggests potential applications in treating neurodegenerative diseases and managing conditions like kidney stones. The IC50 values for enzyme inhibition were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 0.63 |
Study on Antiviral Activity
A relevant study explored the antiviral properties of similar compounds against Hepatitis B virus (HBV). The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide demonstrated significant antiviral activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that the structural components present in the target compound may confer similar antiviral properties.
Pharmacokinetic Profile
Pharmacokinetic studies conducted on related compounds revealed favorable absorption and distribution characteristics in animal models. These studies indicated a half-life conducive to therapeutic use, making such compounds suitable candidates for further development in pharmacotherapy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis involves multi-step reactions starting with the quinoline core, followed by sequential introduction of substituents. Key parameters include:
- Temperature control : Maintain 60–80°C during sulfonylation to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance solubility of intermediates .
- Catalysts : Employ palladium-based catalysts for cross-coupling reactions to attach the 4-chlorobenzyl group efficiently .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at C6, sulfonyl group at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₃ClNO₅S) and rule out isotopic impurities .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer: Prioritize assays based on structural analogs (e.g., quinoline derivatives with known anticancer/anti-inflammatory activity):
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays .
- Antioxidant activity : DPPH radical scavenging assay to evaluate redox potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for similar quinoline derivatives?
- Methodological Answer:
- Comparative structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations (e.g., replacing 4-ethoxybenzenesulfonyl with 4-methylbenzenesulfonyl) to isolate functional group contributions .
- Dose-response analysis : Use IC₅₀ values to quantify potency differences across cell lines or enzymes .
- Meta-analysis : Cross-reference PubChem and peer-reviewed datasets to identify confounding factors (e.g., assay conditions, solvent effects) .
Q. What experimental strategies can elucidate the role of the sulfonyl group in the compound’s mechanism of action?
- Methodological Answer:
- Proteomic profiling : Use affinity chromatography to identify protein targets binding to the sulfonyl moiety .
- Computational docking : Simulate interactions with candidate receptors (e.g., COX-2 active site) using Schrödinger Suite or AutoDock .
- Isotopic labeling : Incorporate ³⁵S into the sulfonyl group to track metabolic stability in vitro .
Q. How should researchers design experiments to address low bioavailability observed in preclinical studies?
- Methodological Answer:
- Lipophilicity optimization : Modify substituents (e.g., replace methoxy with trifluoromethyl) to adjust logP values, monitored via shake-flask assays .
- Prodrug synthesis : Introduce hydrolyzable esters at the quinolin-4-one carbonyl to enhance solubility .
- Pharmacokinetic profiling : Conduct in vivo studies with LC-MS/MS quantification to measure plasma half-life and tissue distribution .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer:
- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons) .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How can crystallographic data improve structural validation?
- Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX programs to resolve 3D structure and confirm substituent geometry .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain .
- Cambridge Structural Database (CSD) cross-check : Compare with similar quinoline derivatives to validate crystallographic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
